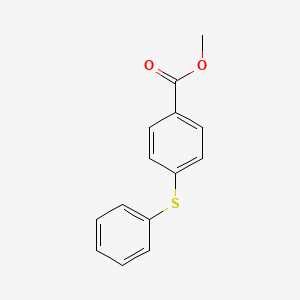
4-Phenylsulfanyl-benzoic acid methyl ester
Description
Methyl 4-(phenylthio)benzoate is an organic compound with the molecular formula C14H12O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a phenylthio group is attached to the para position of the benzene ring
Propriétés
Formule moléculaire |
C14H12O2S |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
methyl 4-phenylsulfanylbenzoate |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
WLYCFMAGCXVCOJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(phenylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(phenylthio)benzoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl benzoate with thiophenol under specific conditions to introduce the phenylthio group.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 4-(phenylthio)benzoate typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(phenylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(phenylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(phenylthio)benzoate involves its interaction with specific molecular targets. The phenylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
4-(Phenylthio)benzoic acid: Contains a carboxyl group instead of an ester, affecting its solubility and reactivity.
Phenylthioacetic acid: Has a different structural framework, leading to distinct chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


